molecular formula C10H6F2N2 B2966065 1-(difluoromethyl)-1H-indole-4-carbonitrile CAS No. 1700081-44-2

1-(difluoromethyl)-1H-indole-4-carbonitrile

Cat. No.: B2966065
CAS No.: 1700081-44-2
M. Wt: 192.169
InChI Key: ZIAMULGPMWDZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-1H-indole-4-carbonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to an indole ring, which also bears a carbonitrile group at the 4-position. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(difluoromethyl)-1H-indole-4-carbonitrile typically involves the introduction of the difluoromethyl group onto the indole ring. One common method is the difluoromethylation of indole derivatives using difluoromethylating agents. For instance, the reaction of indole-4-carbonitrile with difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions can yield the desired product . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-(Difluoromethyl)-1H-indole-4-carbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-1H-indole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Difluoromethyl)-1H-indole-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(difluoromethyl)indole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2/c11-10(12)14-5-4-8-7(6-13)2-1-3-9(8)14/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAMULGPMWDZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)C(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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